7-Chloro-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Chloro-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that includes a chloro, diethylamino, and fluorophenyl group.
Properties
Molecular Formula |
C24H24ClFN2O3 |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
7-chloro-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H24ClFN2O3/c1-3-27(4-2)12-7-13-28-21(16-8-5-6-9-18(16)26)20-22(29)17-14-15(25)10-11-19(17)31-23(20)24(28)30/h5-6,8-11,14,21H,3-4,7,12-13H2,1-2H3 |
InChI Key |
GYDSTGAGVKRUAT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from basic organic compounds. The process typically includes:
Formation of the chromeno[2,3-c]pyrrole core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro and fluorophenyl groups: These groups are added through substitution reactions, often using reagents like thionyl chloride and fluorobenzene.
Attachment of the diethylamino propyl group: This is achieved through nucleophilic substitution reactions, using diethylamine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for chlorination, fluorobenzene for fluorination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
7-Chloro-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These may include:
Binding to receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Inhibition of enzymes: It may inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions.
Modulation of gene expression: The compound could influence the expression of specific genes, leading to changes in protein synthesis and cell behavior.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 7-Chloro-2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
7-Chloro-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
7-Chloro-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the chromeno[2,3-c]pyrrole class. Its unique structure includes a chloro substituent, a diethylamino propyl chain, and a fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its promising biological activities.
- Molecular Formula : C24H24ClFN2O3
- Molecular Weight : Approximately 442.9 g/mol
The presence of diverse functional groups in this compound contributes to its potential applications across various fields, particularly in pharmacology.
Biological Activity
Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit significant pharmacological properties. The biological activity of this compound can be summarized as follows:
- Antioxidant Activity : Studies have shown that derivatives of this compound demonstrate antioxidant properties, which can protect cells from oxidative stress .
- Enzyme Interaction : The compound may interact with various enzymes and receptors, modulating biological pathways critical for therapeutic effects .
- Potential as Glucokinase Activator : Chromeno[2,3-c]pyrroles have been reported to act as glucokinase activators, which are essential for glucose metabolism .
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound's interactions with biological targets lead to modulation of metabolic pathways and cellular functions.
Case Studies and Research Findings
Recent studies have focused on synthesizing libraries of functional chromeno[2,3-c]pyrroles and evaluating their biological activities. Key findings include:
- Synthesis Success Rates : A one-pot multicomponent reaction method yielded a success rate of over 92% in synthesizing various chromeno[2,3-c]pyrrole derivatives with high purity .
- Biological Testing : In vitro studies have indicated that certain derivatives exhibit enhanced activity against specific cancer cell lines and show promise as therapeutic agents .
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound in terms of its structural features and biological properties.
| Compound Name | Structural Features | Unique Biological Properties |
|---|---|---|
| 7-Chloro-2-[3-(diethylamino)propyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Similar chromeno core with a different phenyl substituent | Potentially different biological activity due to substituent variation |
| 7-Chloro-4-fluorophenyl derivatives | Variations in halogen substituents | Altered electronic properties affecting reactivity |
| 7-Methoxy derivatives | Presence of methoxy group instead of diethylamino propyl | Changes in solubility and biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
